Cas no 1803881-50-6 (5-Amino-2-methoxyphenylhydrazine)

5-Amino-2-methoxyphenylhydrazine 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-methoxyphenylhydrazine
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- インチ: 1S/C7H11N3O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,8-9H2,1H3
- InChIKey: FNYCNLLADJGGAX-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1NN)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 120
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 73.3
5-Amino-2-methoxyphenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250001196-1g |
5-Amino-2-methoxyphenylhydrazine |
1803881-50-6 | 98% | 1g |
1,802.95 USD | 2021-06-15 | |
Alichem | A250001196-250mg |
5-Amino-2-methoxyphenylhydrazine |
1803881-50-6 | 98% | 250mg |
748.00 USD | 2021-06-15 | |
Alichem | A250001196-500mg |
5-Amino-2-methoxyphenylhydrazine |
1803881-50-6 | 98% | 500mg |
1,038.80 USD | 2021-06-15 |
5-Amino-2-methoxyphenylhydrazine 関連文献
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
5-Amino-2-methoxyphenylhydrazineに関する追加情報
Introduction to 5-Amino-2-methoxyphenylhydrazine (CAS No. 1803881-50-6)
5-Amino-2-methoxyphenylhydrazine, with the chemical formula C₇H₉N₃O, is a significant intermediate in pharmaceutical and chemical synthesis. This compound has garnered attention in recent years due to its versatile applications in the development of bioactive molecules. Its unique structural features, combining an amino group, a hydrazine moiety, and a methoxy substituent on a phenyl ring, make it a valuable building block for various synthetic pathways.
The CAS No. 1803881-50-6 uniquely identifies this compound in scientific literature and industrial applications. This numerical identifier ensures precise classification and retrieval of information related to its properties, synthesis, and reactivity. The compound's molecular structure facilitates its role as a precursor in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
In recent years, 5-Amino-2-methoxyphenylhydrazine has been explored for its potential in the development of novel therapeutic agents. Its hydrazine group is particularly noteworthy, as it can participate in condensation reactions to form hydrazones, which are crucial intermediates in drug synthesis. For instance, research has indicated its utility in the preparation of compounds with antimicrobial and anti-inflammatory properties.
One of the most compelling aspects of 5-Amino-2-methoxyphenylhydrazine is its role in the synthesis of heterocyclic compounds. Heterocycles are widely prevalent in biologically active molecules, and this compound serves as an effective scaffold for constructing such structures. The methoxy group on the phenyl ring enhances its reactivity, allowing for further functionalization through various chemical transformations.
Recent studies have highlighted the compound's significance in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their inhibition is a key strategy in treating cancers and inflammatory diseases. 5-Amino-2-methoxyphenylhydrazine has been incorporated into libraries of compounds screened for kinase inhibition, demonstrating promising preliminary results.
The pharmaceutical industry has also shown interest in 5-Amino-2-methoxyphenylhydrazine due to its potential as a chiral building block. Chirality is a fundamental aspect of many drugs, influencing their biological activity and pharmacokinetics. By incorporating this compound into synthetic routes, researchers can explore enantioselective synthesis, leading to more effective and targeted therapeutic agents.
From a synthetic chemistry perspective, 5-Amino-2-methoxyphenylhydrazine offers several advantages. Its relatively simple structure allows for straightforward modifications, making it adaptable to diverse synthetic strategies. Additionally, its stability under various reaction conditions enhances its utility as an intermediate. These characteristics have made it a preferred choice for chemists working on complex molecular architectures.
The compound's reactivity with carbonyl compounds to form hydrazones has been particularly well-documented. This reaction is foundational in many organic transformations and has been leveraged to develop novel derivatives with enhanced biological activity. For example, hydrazone-based compounds have shown efficacy against certain types of cancer cells by inhibiting key metabolic pathways.
In conclusion, 5-Amino-2-methoxyphenylhydrazine (CAS No. 1803881-50-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further.
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